molecular formula C21H22N4O2S B2619361 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-85-7

3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2619361
CAS No.: 2034518-85-7
M. Wt: 394.49
InChI Key: QFDSSYCBBGPVJY-UHFFFAOYSA-N
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Description

3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity, and a phenylthio group, which can influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrimidine derivatives.

    Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the phenylthio group: This step often involves the use of thiolating agents such as thiophenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidinone core can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can enhance binding affinity through hydrophobic interactions, while the pyrido[2,3-d]pyrimidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidinone derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Phenylthio-substituted compounds: These compounds have similar chemical reactivity due to the presence of the phenylthio group.

Uniqueness

3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₈N₄OS
  • Molecular Weight: 342.43 g/mol
  • CAS Number: Not specified in the available literature.

The compound features a piperidine ring and a pyrido[2,3-d]pyrimidine moiety, which are known to contribute to various biological activities, including kinase inhibition and cytotoxic effects against cancer cells.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class typically exert their effects through the inhibition of specific kinases. Notably, they have been shown to inhibit:

  • Dihydrofolate reductase (DHFR)
  • Tyrosine kinases , such as Abl and MAP kinases

These targets are critical in cellular processes such as proliferation, survival, and apoptosis in cancer cells .

In Vitro Studies

A study evaluating the antitumor activity of several pyrido[2,3-d]pyrimidines found that certain derivatives exhibited significant inhibitory effects on cancer cell lines. For instance:

  • IC₅₀ values for some derivatives were reported as low as 13 nM against EGFR kinase .
  • The compound was tested against various cell lines including NCI-H1975 and A549, demonstrating potent cytotoxicity.

Table 1: Summary of Biological Activity

Compound NameCell Line TestedIC₅₀ (nM)Mechanism of Action
Compound ANCI-H197513EGFR Inhibition
Compound BA54925DHFR Inhibition
Compound CNCI-H46030MAP Kinase Inhibition

Case Studies

Several studies have highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives:

  • EGFR Inhibitors : A series of compounds demonstrated significant inhibition of EGFR mutations associated with non-small cell lung cancer (NSCLC), leading to enhanced apoptosis in resistant cell lines .
  • Combination Therapy : Research indicated that combining these compounds with existing chemotherapeutics could enhance overall efficacy and reduce resistance in tumor cells .

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

Basic
Optimization requires careful control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux enhance reaction efficiency .
  • Catalyst use : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve coupling reactions in multi-step syntheses .
  • Temperature : Reactions often proceed at 100°C under inert atmospheres to prevent side reactions .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. What analytical methods are recommended for structural confirmation?

Basic
A combination of spectroscopic and computational techniques is critical:

  • NMR spectroscopy : ¹H/¹³C NMR resolves piperidine and pyridopyrimidinone ring conformations .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Determines 3D conformation and hydrogen-bonding interactions in crystal lattices .

Q. How can computational modeling predict biological interactions?

Advanced
Molecular docking and dynamics simulations are used to:

  • Identify binding sites : Map interactions with targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
  • Assess ligand-receptor stability : Simulate binding free energy (MM-PBSA/GBSA) to prioritize derivatives for synthesis .
  • Validate with experimental data : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values) .

Q. How do structural modifications influence bioactivity?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : Trifluoromethyl or nitro substituents enhance lipophilicity and target affinity .
  • Piperidine substitution : Bulky groups at the piperidin-4-yl position may sterically hinder off-target interactions .
  • Thioether linkages : The phenylthio group improves metabolic stability compared to oxygen analogs .

Q. How to reconcile contradictory reactivity data across analogs?

Advanced
Contradictions arise from substituent effects and reaction conditions:

  • Substituent polarity : Electron-donating groups (e.g., ethoxy) reduce electrophilicity, slowing nucleophilic attacks .
  • Solvent polarity : Protic solvents stabilize intermediates in SN1 pathways, while aprotic solvents favor SN2 .
  • Validation : Repeat experiments under standardized conditions (pH, temperature) and use control compounds .

Q. What mechanisms underlie its potential anti-inflammatory activity?

Advanced
Preliminary studies suggest:

  • COX-2 inhibition : Competitive binding to cyclooxygenase-2’s active site, reducing prostaglandin synthesis .
  • NF-κB pathway modulation : Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) via kinase inhibition .
  • In vitro assays : Use LPS-stimulated macrophages to quantify cytokine suppression (ELISA) .

Q. What strategies improve multi-step synthetic efficiency?

Advanced

  • Convergent synthesis : Prepare piperidine and pyridopyrimidinone fragments separately before coupling .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during acylations .
  • Flow chemistry : Continuous reactors minimize intermediate purification and reduce reaction times .

Q. How stable is this compound under physiological conditions?

Advanced
Stability assays include:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma stability : Test in human plasma at 37°C; ester groups may hydrolyze rapidly .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials .

Q. What alternative derivatives show promise in drug discovery?

Advanced
Derivatives with enhanced pharmacokinetics:

  • Fluorinated analogs : Replace phenylthio with trifluoromethyl for improved BBB penetration .
  • Heterocyclic replacements : Substitute pyrido[2,3-d]pyrimidinone with thieno[3,2-d]pyrimidinone to modulate solubility .
  • Prodrugs : Introduce phosphate esters for delayed release in vivo .

Properties

IUPAC Name

3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(10-14-28-17-5-2-1-3-6-17)24-12-8-16(9-13-24)25-15-23-20-18(21(25)27)7-4-11-22-20/h1-7,11,15-16H,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSSYCBBGPVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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